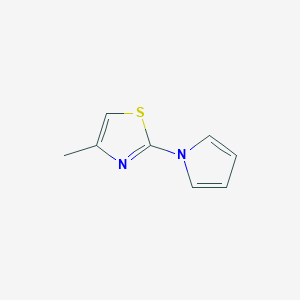

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in drug development, particularly in the treatment of cancer, inflammation, and infectious diseases.

Applications De Recherche Scientifique

Chemical Reactions and Synthesis

4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole and its derivatives have been utilized in cycloaddition reactions, demonstrating their role as reactive intermediates in synthesizing heterocyclic compounds. For example, the cycloaddition of pyrrolo[1,2-c]thiazoles to electron-deficient alkenes and alkynes has been investigated, showing that these compounds act as versatile intermediates in organic synthesis (Sutcliffe et al., 2000). Furthermore, the development of novel syntheses for variably substituted pyrrolo[2,3-d]thiazoles through microwave-assisted cyclization highlights the potential of these compounds in constructing complex molecular architectures (Koolman et al., 2010).

Biological Activities

Research on the biological activities of this compound derivatives has uncovered their potential as anticancer agents. A study on the synthesis and anticancer activity of arylazothiazoles and 1,3,4-thiadiazoles revealed that certain derivatives exhibited promising activity against colon carcinoma and liver carcinoma cell lines, suggesting their utility in developing novel anticancer treatments (Gomha et al., 2015). Additionally, nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant tumor volume inhibition in diffuse malignant peritoneal mesothelioma (DMPM) experimental models, highlighting their potential as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).

Antimicrobial and Antioxidant Properties

Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been evaluated for their antimicrobial properties, demonstrating significant activity against various bacteria and fungi. This research suggests the potential of these compounds in developing new antimicrobial agents (Harikrishna et al., 2015). Moreover, the synthesis and modeling of 5-arylazo-2-chloroacetamido thiazole derivatives explored their antioxidant efficacy, indicating their potential as antioxidant agents (Hossan, 2020).

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole are currently unknown

Mode of Action

It is known that many heterocyclic compounds, including those containing a pyrrole ring, can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Heterocyclic compounds like this one can potentially interact with multiple pathways, leading to diverse downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propriétés

IUPAC Name |

4-methyl-2-pyrrol-1-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBMFOMSDCBXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)

![5-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2929601.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)

![2-cyano-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2929604.png)

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)